1H-TETRAZOLE-1-ACETYL CHLORIDE
Overview
Description
1H-TETRAZOLE-1-ACETYL CHLORIDE is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring attached to an acetyl chloride group, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
- The primary target of “(1H-Tetrazol-1-yl)acetyl chloride” is believed to be the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in various metabolic pathways within fungal cells.
- “(1H-Tetrazol-1-yl)acetyl chloride” likely inhibits cytochrome P450, disrupting essential fungal processes . By interfering with this enzyme, it affects the synthesis of vital cellular components, leading to growth inhibition or cell death.
- The affected pathways include those related to ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Inhibition of cytochrome P450 disrupts this pathway, rendering the fungal cell vulnerable .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-TETRAZOLE-1-ACETYL CHLORIDE typically involves the reaction of (1H-Tetrazol-1-yl)acetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The process can be summarized as follows:
- Dissolve (1H-Tetrazol-1-yl)acetic acid in an appropriate solvent such as dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure to obtain this compound as a crude product, which can be purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the reactive nature of acetyl chloride and the potential release of toxic gases .
Chemical Reactions Analysis
Types of Reactions: 1H-TETRAZOLE-1-ACETYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (1H-Tetrazol-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Lewis acids like zinc chloride or aluminum chloride can be used to enhance reaction rates.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
1H-TETRAZOLE-1-ACETYL CHLORIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and anti-inflammatory agents.
Material Science: Tetrazole derivatives are used in the development of energetic materials and explosives due to their high nitrogen content.
Biochemistry: It is employed in the synthesis of DNA and RNA analogs for research purposes.
Coordination Chemistry: The compound’s ability to form stable complexes with metals makes it useful in the study of coordination compounds.
Comparison with Similar Compounds
(1H-Tetrazol-1-yl)acetic acid: The parent compound from which 1H-TETRAZOLE-1-ACETYL CHLORIDE is derived.
Tetrazole: A simpler tetrazole derivative without the acetyl chloride group.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Uniqueness: this compound is unique due to its combination of the reactive acetyl chloride group and the stable tetrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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